molecular formula C17H16FNO2 B12617756 (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one CAS No. 920801-57-6

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one

Cat. No.: B12617756
CAS No.: 920801-57-6
M. Wt: 285.31 g/mol
InChI Key: CPUPVIAGLRJXFM-INIZCTEOSA-N
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Description

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one: is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a benzyl group and a fluorophenyl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using fluorophenyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted morpholinones.

Scientific Research Applications

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (6R)-4-Benzyl-6-phenylmorpholin-3-one: Lacks the fluorine atom, which may affect its biological activity.

    (6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-one: Contains a chlorine atom instead of fluorine, which may alter its reactivity and properties.

    (6R)-4-Benzyl-6-(4-methylphenyl)morpholin-3-one: Contains a methyl group instead of fluorine, which may influence its chemical behavior.

Uniqueness

The presence of the fluorophenyl group in (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.

Biological Activity

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one is a morpholine derivative notable for its unique structural features, which contribute to its potential biological activities. This compound has garnered attention for its interactions with various biological targets, particularly in the realms of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H18_{18}F1_{1}N1_{1}O1_{1} with a molecular weight of approximately 285.31 g/mol. Its structure comprises a morpholine ring substituted with a benzyl group and a 4-fluorophenyl group, influencing its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various disease pathways, including those related to cancer and inflammation. Ongoing research aims to elucidate its binding affinity and specificity toward these enzymes.
  • Receptor Modulation : It has shown potential in modulating receptor activity, which may lead to therapeutic applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with metabotropic glutamate receptors (mGluRs), which play critical roles in neurotransmission and various neurological functions .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain enzymatic activities. For instance, it has been shown to affect pathways related to cancer cell proliferation and inflammation.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Cancer Research : In preclinical models, this compound exhibited anti-proliferative effects on various cancer cell lines, suggesting its utility as a chemotherapeutic agent.
  • Neuropharmacology : Its role as an mGluR modulator has been explored in models of anxiety and depression, indicating promise for future clinical applications in treating these conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
(6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-oneContains a chlorophenyl groupStudied for similar enzyme inhibition effects
(6R)-4-Benzyl-2-(3-fluorophenyl)morpholin-3-oneDifferent positioning of fluorophenyl groupExplores variations in activity
(R)-4-Benzyl-2-(R)-1-(3,5-bis-trifluoromethyl)phenylethoxy-morpholin-3-oneIncorporates multiple fluorine atomsPotentially enhances lipophilicity and activity

This comparative analysis underscores how variations in substituent groups can significantly influence the biological properties of morpholine derivatives.

Properties

CAS No.

920801-57-6

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

(6R)-4-benzyl-6-(4-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1

InChI Key

CPUPVIAGLRJXFM-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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